An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. With the confirmed CAS number 1603584-72-0 , this document will delve into its chemical and physical properties, explore potential synthetic pathways, discuss its spectroscopic characterization, and examine its applications, particularly in the realms of pharmaceutical and agrochemical research. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and materials science, offering insights into the reactivity and utility of this versatile building block.
Introduction
4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted benzaldehyde derivative featuring a unique arrangement of three different halogen atoms on the aromatic ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of bromo, chloro, and fluoro substituents, along with the reactive aldehyde functional group, offers multiple sites for chemical modification, enabling the construction of diverse molecular architectures. This guide aims to provide a detailed technical overview of this compound, consolidating available information to support its effective use in research and development.
Table 1: Chemical and Physical Properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde [1][2][3]
| Property | Value |
| CAS Number | 1603584-72-0 |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Store in a cool, dry place, often recommended at 2-8°C under an inert atmosphere. |
Synthesis and Purification
A potential synthetic pathway could start from 1-bromo-2-chloro-4-fluorobenzene. The introduction of the aldehyde group could be achieved through methods such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde.
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to achieve the desired purity.
Spectroscopic Characterization
The structural elucidation of 4-Bromo-5-chloro-2-fluorobenzaldehyde relies on a combination of spectroscopic techniques. While publicly available spectra are limited, chemical suppliers like ChemicalBook indicate the availability of such data.[4] Based on the structure, the expected spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and potentially with each other. The aldehyde proton will be a distinct singlet or triplet (if coupled to the ortho fluorine), shifted significantly downfield (typically δ 9.5-10.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The aldehyde carbonyl carbon will be in the downfield region (around 185-195 ppm). The aromatic carbons will show characteristic shifts and C-F coupling constants.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, along with absorptions corresponding to the C-Br, C-Cl, and C-F bonds.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.45 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
Chemical Reactivity and Applications
The reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde is dictated by its functional groups: the aldehyde and the halogen substituents on the aromatic ring.
Aldehyde Group Reactivity: The aldehyde functional group is susceptible to a wide range of nucleophilic addition and addition-elimination reactions. These include:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4-bromo-5-chloro-2-fluorobenzoic acid.
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Reduction: Can be reduced to the corresponding benzyl alcohol.
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Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted benzylamines.
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Wittig Reaction: Can undergo olefination reactions with phosphorus ylides to form substituted styrenes.
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Condensation Reactions: Can participate in aldol and Knoevenagel condensations.
Halogen Substituent Reactivity: The bromo, chloro, and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution and enable participation in various cross-coupling reactions. The bromine atom is generally the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.
Diagram of Key Reaction Pathways:
Caption: Key reaction pathways for 4-Bromo-5-chloro-2-fluorobenzaldehyde.
Applications in Drug Discovery and Agrochemicals:
Halogenated aromatic compounds are of significant interest in medicinal chemistry and agrochemical research. The introduction of halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of 4-Bromo-5-chloro-2-fluorobenzaldehyde are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a valuable building block for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic or pesticidal activities.
Safety and Handling
4-Bromo-5-chloro-2-fluorobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on information from chemical suppliers, the following hazard and precautionary statements are associated with this compound:[5][6][7]
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed.
Conclusion
4-Bromo-5-chloro-2-fluorobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a reactive aldehyde group and multiple halogen substituents provides a rich platform for the synthesis of complex and potentially bioactive molecules. While detailed research specifically focused on this compound is not abundant in the public domain, its structural features suggest a wide range of possible applications in drug discovery, agrochemical development, and materials science. This technical guide serves as a foundational resource for researchers, providing key information to facilitate the safe and effective use of this promising building block in their synthetic endeavors.
References
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Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]
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Chemexpress. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]
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Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 1603584-72-0 | 2615-F-02 | MDL MFCD26142710 | 4-Bromo-5-chloro-2-fluorobenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 3. 4-Bromo-5-chloro-2-fluorobenzaldehyde [oakwoodchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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